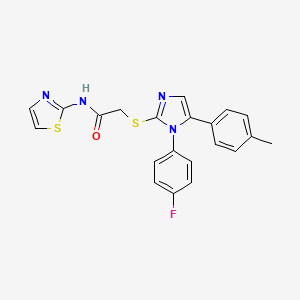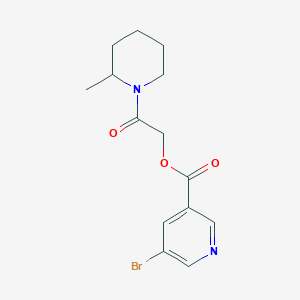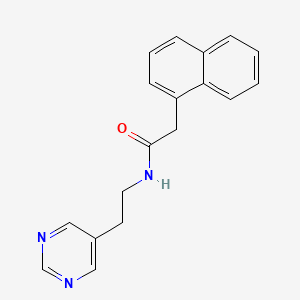![molecular formula C13H11F3N6S2 B2589834 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol CAS No. 956964-73-1](/img/structure/B2589834.png)
4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including an allyl group, a pyrazole ring, a thiazole ring, and a triazole ring . The presence of a trifluoromethyl group could potentially bestow distinctive physical-chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the stability and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the allyl group could undergo reactions typical of alkenes, while the pyrazole, thiazole, and triazole rings could participate in reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and stability .Aplicaciones Científicas De Investigación
Chemical Synthesis
The compound 4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol, along with its derivatives, is primarily synthesized for research in medicinal and pharmaceutical chemistry. The methods of synthesis involve condensation reactions and interactions with various aromatic aldehydes or carboxylic acids. These processes are meticulously characterized by spectroscopic techniques like IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds (Karrouchi et al., 2016), (Mobinikhaledi et al., 2010).
Antimicrobial and Antifungal Activities
Several studies have been dedicated to evaluating the antimicrobial and antifungal activities of these compounds. This research indicates that specific derivatives exhibit significant activity against various pathogenic bacteria and fungi. These findings highlight the potential of these compounds in developing new treatments for infections (Bayrak et al., 2009), (Jagadale et al., 2020).
Biological Activity and Molecular Docking Studies
Other studies have focused on assessing the antioxidant, anti-inflammatory, and DNA gyrase inhibition properties of these compounds. Molecular docking studies have been employed to elucidate their mode of action, particularly in the inhibition of DNA gyrase B, a key enzyme in bacterial DNA replication (Kate et al., 2018). Moreover, some compounds have been evaluated for their potential as α-glucosidase inhibitors, offering prospects in managing diabetes by controlling blood sugar levels (Pillai et al., 2019).
Corrosion Inhibition
Interestingly, derivatives of this compound have also been studied for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. This application is critical in industrial settings where material degradation can lead to significant economic losses and safety hazards (Orhan et al., 2012).
Mecanismo De Acción
Target of Action
The compound “4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol” belongs to the class of 1,2,3-triazoles . Compounds in this class are known to have diverse biological activities, including antimicrobial, antioxidant, and anticancer effects . They might interact with various cellular targets, depending on their specific structures and functional groups.
Mode of Action
Many triazole derivatives exert their effects by interacting with enzymes or receptors in cells, altering their functions and leading to various downstream effects .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the broad biological activities of triazole derivatives, it’s likely that multiple pathways could be involved .
Result of Action
Based on the known activities of other triazole derivatives, potential effects could include inhibition of microbial growth, neutralization of reactive oxygen species, or induction of cell death in cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6S2/c1-3-4-21-10(18-19-11(21)23)8-6-24-12(17-8)22-9(13(14,15)16)5-7(2)20-22/h3,5-6H,1,4H2,2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHXMGXPCFKYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NNC(=S)N3CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propan-2-yl 2-{[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate](/img/structure/B2589752.png)




![1-(1,3-benzoxazol-2-yl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2589759.png)
![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)
![1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B2589763.png)
![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)
